

# A Spectroscopic Showdown: Unraveling the Isomers of 1-Tert-butoxy-2-propanol

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## Compound of Interest

Compound Name: 1-Tert-butoxy-2-propanol

Cat. No.: B1216398

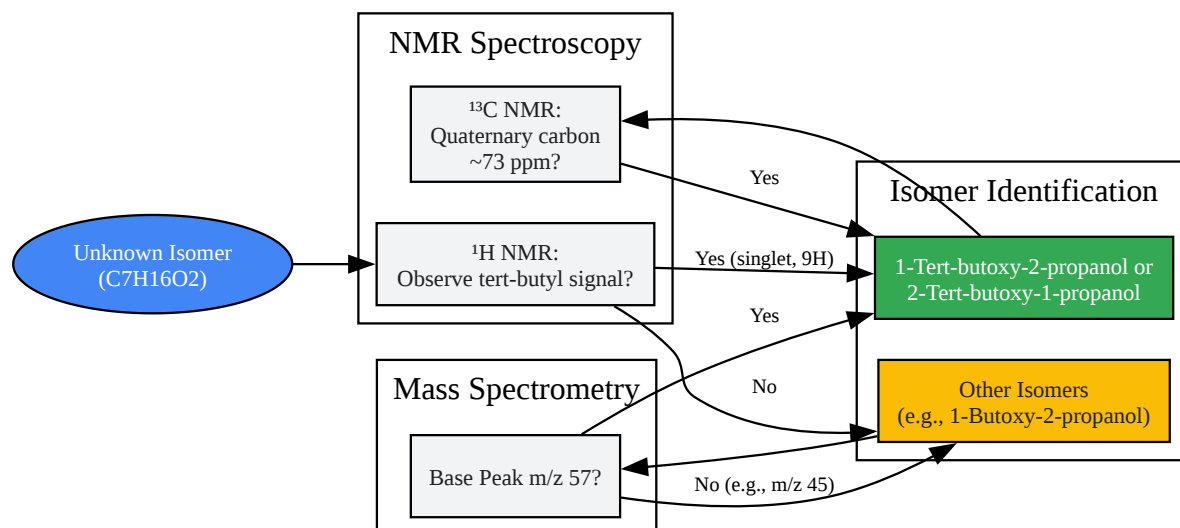
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For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of **1-Tert-butoxy-2-propanol** and its structural isomers. Through a meticulous analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, we illuminate the subtle yet significant differences that distinguish these closely related compounds.

This comparative analysis provides the key spectroscopic fingerprints necessary for unambiguous identification, quality control, and characterization of these important ether-alcohol compounds. The experimental data presented herein has been compiled from various spectral databases and is presented in a clear, comparative format to facilitate straightforward interpretation.

## Isomer Structures at a Glance

The isomers under comparison share the same chemical formula, C<sub>7</sub>H<sub>16</sub>O<sub>2</sub>, but differ in the arrangement of their atoms. These structural variations give rise to unique spectroscopic signatures.



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